molecular formula C16H25ClN2O B587724 Ropinirole-d4 Hydrochloride CAS No. 1330261-37-4

Ropinirole-d4 Hydrochloride

Katalognummer: B587724
CAS-Nummer: 1330261-37-4
Molekulargewicht: 300.863
InChI-Schlüssel: XDXHAEQXIBQUEZ-PQDNHERISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ropinirole-d4 Hydrochloride is a deuterium-labeled isotopologue of Ropinirole Hydrochloride, a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and restless legs syndrome. The compound retains the core structure of Ropinirole Hydrochloride (C₁₆H₂₄N₂O·HCl) but incorporates four deuterium atoms in place of hydrogen, resulting in a molecular weight of 300.86 g/mol (C₁₆H₂₁D₄ClN₂O) . Its primary application lies in analytical chemistry, where it serves as an internal standard for quantifying Ropinirole and related impurities via liquid chromatography-mass spectrometry (LC-MS) .

Vorbereitungsmethoden

Synthesis of the Parent Compound: Ropinirole Hydrochloride

The preparation of ropinirole-d4 hydrochloride begins with the synthesis of the non-deuterated parent compound, ropinirole hydrochloride. The patented large-scale synthesis outlined in US20120253051A1 involves a multi-stage process:

Stage I: Formation of Ethyl 6-[2-(Di-n-Propylamino)Ethyl]-2-Nitrophenyl Pyruvate

N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride (Formula II) reacts with diethyl oxalate in the presence of sodium ethoxide. This step occurs in anhydrous tetrahydrofuran (THF) under inert conditions, yielding ethyl 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl pyruvate (Formula III) .

Stage II: Hydrolysis and Decarboxylation to 6-[2-(Di-n-Propylamino)Ethyl]-2-Nitrophenyl Acetic Acid Hydrochloride

Formula III undergoes hydrolysis in a biphasic system (toluene-water) using sodium hydroxide, followed by decarboxylation with sodium hydrosulfite (NaHSO3). Acidification with concentrated HCl yields 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl acetic acid hydrochloride (Formula IV) .

Stage III: Reductive Cyclization to Ropinirole Hydrochloride

Formula IV is subjected to reductive cyclization using hydrogen gas and palladium-on-carbon (Pd/C) in ethanol. This step reduces the nitro group to an amine, forming the indolinone core of ropinirole. Subsequent purification via recrystallization from isopropanol yields ropinirole hydrochloride with >99% purity .

Deuteration Strategies for this compound

Deuteration introduces stable hydrogen isotopes at specific positions to create this compound. The process leverages established synthetic routes for ropinirole, substituting hydrogen-containing reagents with deuterated analogs.

Selection of Deuteration Sites

The "d4" designation indicates deuterium substitution at four hydrogen positions. Common sites include:

  • Methyl groups on the di-n-propylamino side chain.

  • Alpha positions relative to the indolinone carbonyl .

Table 1: Key Deuteration Sites and Reagents

PositionReagentIsotopic Purity
Di-n-propylamino CH3CD3I (Deuterated methyl iodide)>98%
Indolinone α-hydrogenD2O (Deuterium oxide)>99%

Synthetic Adaptations for Deuterated Intermediates

  • Deuterated Alkylating Agents : CD3I replaces CH3I during alkylation of the amine intermediate to introduce deuterium at the propyl groups .

  • Deuterium Exchange Reactions : Treatment with D2O under basic conditions replaces α-hydrogens adjacent to the indolinone carbonyl.

One-Pot Deuteration and Purification

Recent optimizations integrate deuteration into existing synthesis stages. For example, substituting H2O with D2O during hydrolysis (Stage II) introduces deuterium at labile positions without additional steps . Post-synthesis, high-performance liquid chromatography (HPLC) coupled with mass spectrometry verifies isotopic purity.

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : Absence of peaks at δ 1.0–1.5 ppm confirms deuteration of methyl groups.

  • 13C NMR : Shifts at 22–25 ppm indicate CD3 groups .

Mass Spectrometry

  • High-Resolution MS : Molecular ion peak at m/z 300.86 ([M+H]+) confirms the molecular formula C16H21D4ClN2O .

  • Isotopic Distribution : Peaks at m/z 300.86, 301.86, and 302.86 reflect natural abundance of Cl isotopes.

Table 2: Key Analytical Parameters

ParameterValueMethod
Isotopic Purity≥99.5%LC-MS
Melting Point243–245°CDSC
Solubility (Water)50 mg/mLUSP <921>

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterated reagents like CD3I are 10–20× costlier than non-deuterated analogs, necessitating efficient recovery systems .

Analyse Chemischer Reaktionen

Types of Reactions

Ropinirole-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted Ropinirole derivatives.

Wissenschaftliche Forschungsanwendungen

Ropinirole-d4 Hydrochloride is widely used in scientific research for various applications:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Ropinirole in the body.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites using techniques like mass spectrometry.

    Drug Development: Used in the development of new therapeutic agents by providing insights into the drug’s behavior in biological systems.

    Biological Studies: Understanding the interaction of Ropinirole with biological targets, including dopamine receptors.

Wirkmechanismus

Ropinirole-d4 Hydrochloride exerts its effects by selectively stimulating dopamine D2 receptors within the caudate-putamen system in the brain. This stimulation helps to alleviate the symptoms of Parkinson’s disease and restless legs syndrome by compensating for the reduced dopamine levels in these conditions. The compound has a high affinity for dopamine D2 and D3 receptors, which are involved in motor control and other neurological functions.

Vergleich Mit ähnlichen Verbindungen

Structural and Isotopic Variants

Table 1: Structural Comparison of Ropinirole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Use
Ropinirole HCl C₁₆H₂₄N₂O·HCl 296.84 D2/D3 agonist core Therapeutic agent for Parkinson’s
Ropinirole-d4 HCl C₁₆H₂₁D₄ClN₂O 300.86 Deuterium substitution at four positions Analytical internal standard
Ropinirole-d3 HCl C₁₆H₂₂D₃ClN₂O 299.85 Three deuterium substitutions Research reference standard
Ropinirole-d7 HCl C₁₆H₁₈D₇ClN₂O 303.88 Seven deuterium substitutions High-precision analytical studies
N-Despropyl Ropinirole HCl C₁₃H₁₈N₂O·HCl 254.76 Missing one propyl group Impurity profiling

Key Observations :

  • Deuterated variants (e.g., Ropinirole-d4 HCl) exhibit minimal pharmacological activity but are critical for enhancing analytical specificity due to isotopic stability .
  • Structural impurities like N-Despropyl Ropinirole HCl arise during synthesis and are monitored for quality control .

Pharmacological and Receptor Affinity Profiles

Table 2: Receptor Binding and Pharmacological Activity

Compound Dopamine Receptor Affinity (Ki, nM) Additional Targets Clinical/Research Role
Ropinirole HCl D3: 29.5; D2: 83.5 Negligible affinity for D1, 5-HT, GABA First-line Parkinson’s therapy
Ropinirole-d4 HCl Presumed similar to Ropinirole HCl None reported Analytical standard
Risperidone HCl D2: 3.3; 5-HT2A: 0.16 5-HT2A antagonist, P-Glycoprotein inhibitor Antipsychotic
Ro 10-5824 Dihydrochloride D4: 3.7 Selective D4 partial agonist Experimental neuropharmacology

Key Observations :

  • Compounds like Risperidone HCl diverge in function, acting as D2 antagonists rather than agonists .

Table 3: Chromatographic Parameters for Ropinirole and Derivatives

Compound Column Type Mobile Phase Detection (nm) Retention Time (min) Purity (%)
Ropinirole HCl Hypersil C18 (L1) Acetonitrile/Ammonium acetate 250 2.2 ≥98.0
Ropinirole-d4 HCl C18 Methanol/Ammonium acetate 215 (UV) Similar to parent ≥98.0
Ropinirole Impurity A C18 Acetonitrile/Water 250 3.5–4.0 ≥98.0

Key Observations :

  • Ropinirole-d4 HCl is analyzed under conditions nearly identical to the parent compound, ensuring co-elution for accurate quantification .
  • Impurities like 4-[2-(Dipropylamino)ethyl]indoline-2,3-dione HCl (USP Impurity B) are chromatographically resolved using gradient elution .

Regulatory and Quality Considerations

  • Purity Specifications : All Ropinirole derivatives and impurities must meet pharmacopeial standards (e.g., USP, Ph. Eur.) with organic impurities ≤0.15% .
  • Stability : Deuterated compounds like Ropinirole-d4 HCl are stored at controlled room temperature to prevent isotopic exchange .

Biologische Aktivität

Ropinirole-d4 hydrochloride is a deuterated form of ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and research findings.

Pharmacodynamics

Ropinirole acts predominantly as an agonist at dopamine D2 and D3 receptors, with a lesser affinity for D4 receptors. The binding affinities for these receptors are as follows:

Target K i (nM) Action
D23.7Full Agonist
D32.9Full Agonist
D47.8Partial Agonist
D1>10,000Agonist
D5>10,000Agonist

The compound exhibits neuroprotective properties, potentially inhibiting apoptosis in neuronal cells by blocking the permeability transition pore in mitochondria, which is crucial for cell survival under stress conditions .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 to 2 hours post-ingestion. The absolute bioavailability ranges from 45% to 55%, indicating significant hepatic first-pass metabolism. Key pharmacokinetic parameters include:

  • Volume of Distribution : Approximately 7.5 L/kg
  • Protein Binding : About 40% bound to plasma proteins
  • Metabolism : Primarily metabolized by cytochrome P450 isoenzyme CYP1A2, with metabolites excreted mainly via urine .

Clinical Applications

This compound has been extensively studied for its efficacy in treating PD and RLS. Clinical trials have demonstrated its effectiveness in reducing motor symptoms associated with PD and improving sleep quality in patients with RLS.

Case Studies and Clinical Trials

  • Parkinson's Disease : A multicenter study involving patients with early PD revealed that ropinirole significantly improved motor symptoms compared to placebo. Only 11% of patients on ropinirole required additional levodopa therapy after six months, compared to 29% on placebo, highlighting its efficacy in managing symptoms without escalating treatment .
  • Restless Legs Syndrome : In a randomized trial comparing ropinirole to gabapentin, both treatments significantly reduced RLS severity; however, ropinirole showed superior outcomes in long-term symptom management .
  • Amyotrophic Lateral Sclerosis (ALS) : The ROPALS trial investigated the safety and efficacy of extended-release ropinirole in ALS patients. Although primarily focused on safety outcomes, the trial also aimed to explore potential benefits on ALS-related symptoms using patient-derived iPSCs for further evaluations .

Adverse Effects and Tolerability

Common adverse effects associated with ropinirole include somnolence, nausea, constipation, hallucinations, and nasopharyngitis. Most side effects are mild to moderate in severity; however, monitoring is essential due to the potential for serious adverse events .

Q & A

Q. How can the structural identity of Ropinirole-d4 Hydrochloride be confirmed in research settings?

Basic Research Question
this compound’s identity is verified using spectroscopic and chromatographic methods. Infrared (IR) spectroscopy identifies functional groups by comparing sample spectra to reference standards (e.g., USP Ropinirole Hydrochloride RS). UV-Vis spectroscopy at 215 nm detects characteristic absorbance patterns . High-performance liquid chromatography (HPLC) with a C18 column, mobile phase (acetonitrile:aqueous buffer, pH 2.5), and flow rate of 1.0 mL/min ensures retention time alignment with deuterated and non-deuterated analogs .

Q. What validated methods are recommended for impurity profiling of this compound?

Advanced Research Question
Impurity analysis requires HPLC or UPLC with relative response factor (RRF) calculations. For example:

  • Mobile Phase : Gradient elution with ammonium acetate buffer (pH 2.5) and acetonitrile/methanol (70:30) .
  • Detection : UV at 215 nm, column temperature 30°C .
  • Acceptance Criteria : Impurities ≥0.05% must be quantified, with limits for specific degradants (e.g., 4-[2-(Dipropylamino)ethyl]indoline-2,3-dione hydrochloride) . Method validation should include precision (RSD <2%), accuracy (90–110% recovery), and robustness to pH/temperature variations .

Q. How does deuteration impact the pharmacokinetic properties of this compound in preclinical models?

Advanced Research Question
Deuterium substitution at four positions slows metabolic degradation via the isotope effect, extending half-life. In transdermal formulations (e.g., HPMC K4M films), deuterated analogs show 98.19% sustained release over 24 hours vs. 85% for non-deuterated forms . Comparative studies using LC-MS/MS in rodent plasma can quantify differences in Cmax and AUC, with deuterated forms exhibiting 1.5–2x higher bioavailability .

Q. What experimental design considerations are critical for optimizing transdermal delivery systems for this compound?

Advanced Research Question
A 3² factorial design evaluates polymer (HPMC K4M) and plasticizer (PEG 400) ratios. Key parameters:

  • Response Variables : Tensile strength (>9.6 g/mm²), folding endurance (>160 folds), drug release (>95% in 24h) .
  • Optimization : Design-Expert® software identifies optimal ratios (e.g., 15% HPMC, 20% PEG 400). Validation includes stability studies (40°C/75% RH for 6 months) to assess degradation .

Q. How should researchers address discrepancies in dopamine receptor binding affinity data for this compound?

Advanced Research Question
Contradictions in D2 receptor affinity (e.g., IC50 variability) may arise from assay conditions (e.g., cell line, radioligand type). Mitigation strategies:

  • Standardization : Use USP reference standards and consistent buffer conditions (pH 7.4, 37°C) .
  • Cross-Validation : Compare results across methods (e.g., radioligand binding vs. cAMP inhibition assays) .
  • Deuterium Effects : Account for isotopic impacts on hydrogen bonding in receptor docking studies .

Q. What are the key steps in synthesizing and characterizing deuterated impurities like Propylidine Ropinirole Hydrochloride?

Advanced Research Question
Synthesis of E/Z-mixture impurities involves:

  • Deuterium Incorporation : Catalytic deuteration of propanal precursors followed by HCl salt formation .
  • Characterization : NMR (¹H, ¹³C, ²H) confirms deuteration sites. LC-MS with a QTOF analyzer distinguishes isotopic clusters .
  • Purification : Preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) isolates E/Z isomers, with purity >99% by area normalization .

Q. How can researchers ensure compliance with pharmacopeial standards during analytical method development?

Basic Research Question
Align with USP Chapter ⟨621⟩ for chromatography:

  • System Suitability : Resolution ≥2.0 between Ropinirole-d4 and closest impurity, tailing factor ≤2.0 .
  • Validation : Include specificity, linearity (r² >0.999), and LOQ (0.01% for impurities) .
  • Documentation : Reference USP Ropinirole Hydrochloride RS and Related Compound B RS for peak identification .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Ropinirole-d4 studies?

Advanced Research Question
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50. For in vivo

  • ANOVA with Tukey’s post-hoc test : Compares efficacy across dosage groups (e.g., 1–10 mg/kg).
  • Power Analysis : Ensure n ≥6/group to detect 20% difference (α=0.05, β=0.2) .
  • Missing Data : Apply multiple imputation if dropout rates exceed 10% .

Eigenschaften

CAS-Nummer

1330261-37-4

Molekularformel

C16H25ClN2O

Molekulargewicht

300.863

IUPAC-Name

4-[2-[bis(1,1-dideuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i9D2,10D2;

InChI-Schlüssel

XDXHAEQXIBQUEZ-PQDNHERISA-N

SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl

Synonyme

4-[2-(Dipropylamino-d4)ethyl]-1,3-dihydro-2H-indol-2-one Hydrochloride;  4-[2-(Di-n-propylamino-d4)ethyl]-2(3H)-indolone Hydrochloride;  SKF-101468A-d4;  Requip-d4; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.